

Coblopassvir Dihydrochloride: A Technical Overview of Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Coblopassvir dihydrochloride*

Cat. No.: *B10829364*

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Introduction

Coblopassvir dihydrochloride, also known as KW-136, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it has demonstrated picomolar antiviral activity in vitro against a range of HCV genotypes.[4] In February 2020, Coblopassvir hydrochloride, in combination with sofosbuvir, was approved by the Chinese National Medical Products Administration (CNMPA) for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for **Coblopassvir dihydrochloride**, based on publicly accessible information.

Pharmacokinetics

The pharmacokinetic profile of **Coblopassvir dihydrochloride** has been evaluated in clinical studies. However, detailed preclinical data from animal studies and comprehensive human pharmacokinetic parameters are not extensively published.

Human Pharmacokinetics

A clinical study in patients with Hepatitis C evaluated the tolerance and pharmacokinetics of orally administered Coblopassvir hydrochloride capsules.[6] The study investigated single and

multiple once-daily doses of 30 mg, 60 mg, 90 mg, and 120 mg for three consecutive days.[6]

The key findings from this study indicate that:

- Plasma concentration and exposure to Coblopasvir hydrochloride increased with escalating doses from 30 mg to 120 mg.[6]
- There were no significant differences in plasma concentration and exposure between single and multiple doses in a fasting state, suggesting no drug accumulation in the body with once-daily dosing over this period.[6]

Table 1: Summary of Human Pharmacokinetic Parameters of Coblopasvir

Parameter	30 mg	60 mg	90 mg	120 mg
C _{max} (Maximum Plasma Concentration)	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
T _{max} (Time to C _{max})	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
AUC (Area Under the Curve)	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
t _{1/2} (Half-life)	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Accumulation Ratio	No significant accumulation observed[6]	No significant accumulation observed[6]	No significant accumulation observed[6]	No significant accumulation observed[6]

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for Coblopasvir in preclinical species such as rats, dogs, and monkeys are not available in the public domain. Such studies are crucial in early drug development to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enable interspecies scaling to predict human pharmacokinetics.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Coblopasvir

Species	Dose	Cmax	Tmax	AUC	t1/2
Rat	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Dog	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Monkey	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

Metabolism

Information regarding the metabolic pathways of Coblopasvir, including the enzymes responsible for its biotransformation and the resulting metabolites, has not been publicly disclosed. As an NS5A inhibitor, it is generally anticipated to have a different metabolic profile compared to HCV protease inhibitors, which are often substrates and inhibitors of cytochrome P450 (CYP) enzymes.[7] A Phase 1 drug-drug interaction study with selaprevir potassium has been completed, but the results are not yet published.[8]

Table 3: Metabolic Profile of Coblopasvir

Metabolite	Method of Identification	Abundance	Pharmacological Activity
Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

Experimental Protocols

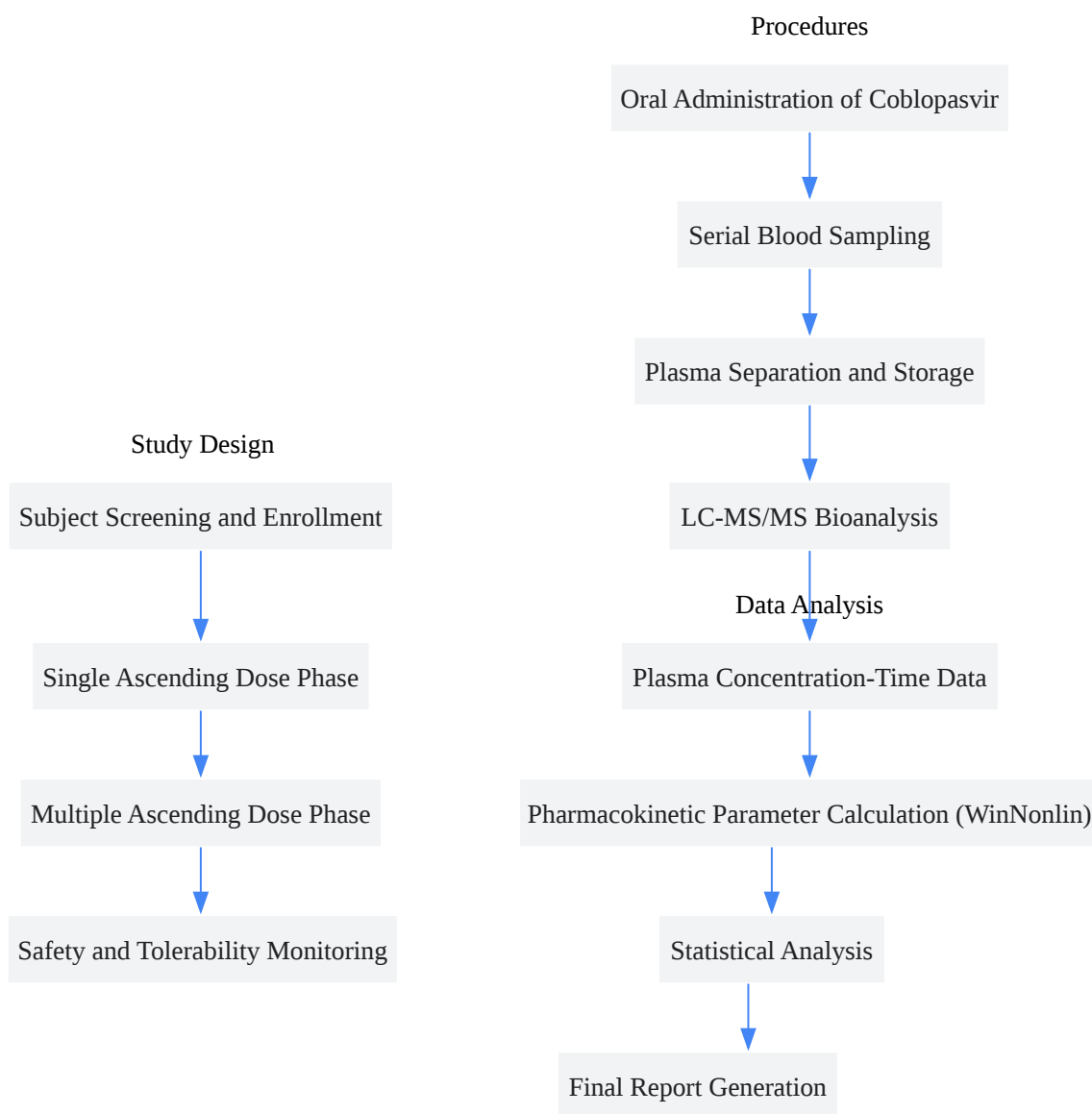
While specific, detailed protocols for the preclinical and clinical studies of Coblopasvir are proprietary, this section outlines the general methodologies that would be employed in such

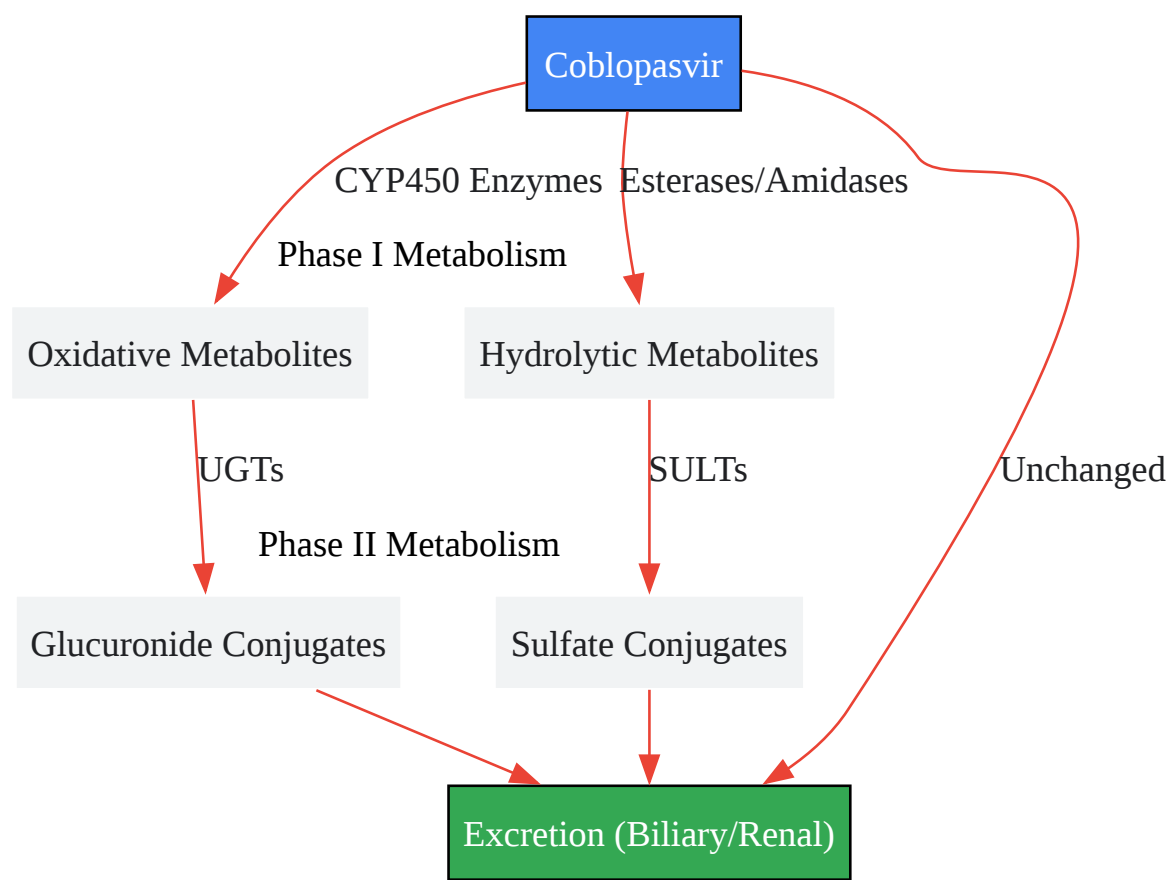
investigations.

Human Pharmacokinetic Study Protocol

Based on the available clinical trial information, a typical Phase 1, single- and multiple-dose escalation study for Coblopasvir would be designed as follows:

- **Study Design:** An open-label, single- and multiple-dose escalation study in healthy volunteers or patients with HCV infection.
- **Dosing:** Subjects would receive a single oral dose of **Coblopasvir dihydrochloride** on day 1, followed by a washout period. Subsequently, they would receive once-daily oral doses for a specified period (e.g., 3-7 days) to assess steady-state pharmacokinetics. Dose cohorts would be escalated (e.g., 30 mg, 60 mg, 90 mg, 120 mg) after safety and tolerability are confirmed in the preceding cohort.
- **Sample Collection:** Serial blood samples would be collected at predefined time points post-dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile. Urine and fecal samples may also be collected for excretion analysis.
- **Bioanalysis:** Plasma concentrations of Coblopasvir would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [\[6\]](#)
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and t_{1/2} would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. [\[6\]](#)





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